1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol
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Description
1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, also known as Methylthiouracil (MTU), is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a thioamide derivative of uracil and has been found to possess a wide range of biological activities, including antithyroid, immunomodulatory, and anti-inflammatory properties.
Scientific Research Applications
Corrosion Inhibition
1-Methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and its derivatives have been explored as effective corrosion inhibitors for metals in acidic environments. Studies have demonstrated that these compounds exhibit excellent corrosion inhibition properties for mild steel in sulfuric acid. The effectiveness is attributed to the formation of a protective layer on the metal surface, as evidenced by gravimetric, electrochemical, and scanning electron microscopy (SEM) analyses. The adsorption of these inhibitors on the metal surface adheres to the Langmuir adsorption isotherm model, indicating a mixed mechanism of physisorption and chemisorption (Ammal, Prajila, & Joseph, 2018).
Antibacterial and Antimicrobial Activity
Compounds bearing the 1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol moiety have shown significant antibacterial and antimicrobial activities. For instance, bismuth(III/V) thiolates synthesized from 1-methyl-1H-imidazole-2-thiol and related heterocyclic thiones displayed promising bactericidal properties against various pathogens including M. smegmatis, S. aureus, MRSA, VRE, E. faecalis, and E. coli. These compounds exhibited minimal toxicity towards mammalian cells, suggesting potential for medicinal applications (Luqman et al., 2014).
properties
IUPAC Name |
3-methyl-4-(4-methylphenyl)-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-3-5-9(6-4-8)10-7-12-11(14)13(10)2/h3-7H,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZQEGXILQTNFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=S)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4-methylphenyl)-1H-imidazole-2-thiol |
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